3-(4-Aminophthalimido)-1-ethylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5-amino-2-(1-ethylpiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H19N3O2/c1-2-17-7-3-4-11(9-17)18-14(19)12-6-5-10(16)8-13(12)15(18)20/h5-6,8,11H,2-4,7,9,16H2,1H3 |
InChI Key |
ZMWOCWGJDWAGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Aminophthalimido 1 Ethylpiperidine and Analogues
Strategies for Phthalimide (B116566) Core Synthesis
The phthalimide core is a crucial component of the target molecule. Its synthesis can be achieved through both classical and more contemporary, environmentally conscious methods.
The traditional and most direct method for synthesizing the parent phthalimide ring is the reaction of phthalic anhydride (B1165640) with an amine source. In the context of 4-aminophthalimide (B160930), this typically involves the reduction of a nitro-substituted precursor.
A common route starts with 4-nitrophthalic acid, which is then converted to 4-nitrophthalimide (B147348). The synthesis of 4-aminophthalimide is most often achieved through the reduction of 4-nitrophthalimide. Various reducing agents and conditions can be employed for this transformation. A prevalent method involves catalytic hydrogenation. For example, 4-nitrophthalimide can be hydrogenated using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or an alcohol like methanol (B129727) or ethanol. The pressure of hydrogen gas and the reaction temperature can be optimized to achieve high yields. For instance, hydrogenation can proceed at pressures ranging from 20 to 60 psi and temperatures between 20 to 100°C.
Another classical approach involves the reaction of phthalic anhydride with aqueous ammonia, followed by heating to induce cyclization and dehydration, yielding phthalimide. To obtain the 4-amino derivative, one would start with 4-aminophthalic acid. However, the direct synthesis from 4-aminophthalic acid can sometimes be complicated by side reactions. Therefore, the reduction of the nitro group is often the preferred method.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 4-Nitrophthalimide | H₂, Raney Nickel, Dimethylformamide, 20-40 psi, 20-30°C | 4-Aminophthalimide | High |
| 4-Nitrophthalimide | H₂, Pd/C, Ethanol, 40-60 psi, 40-50°C | 4-Aminophthalimide | High |
| Phthalic Anhydride | Aqueous Ammonia, Heat (~300°C) | Phthalimide | 95-97 |
This table presents illustrative classical methods for phthalimide and aminophthalimide synthesis.
In recent years, there has been a significant drive towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Microwave-Assisted Synthesis: A significant advancement in phthalimide synthesis is the use of microwave irradiation. nih.govresearchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov The reaction of phthalic anhydride with various amines can be carried out under solvent-free conditions or in the presence of a green catalyst, such as montmorillonite-KSF clay. nih.gov This solid acid catalyst is reusable, non-corrosive, and inexpensive. nih.gov
Solid-Phase Synthesis: Solid-phase organic synthesis offers advantages in terms of purification and automation. A traceless solid-phase synthesis of substituted phthalimides has been developed. nih.gov In this method, the phthalimide precursor is attached to a solid support, and the final product is cleaved from the support in a cyclative manner, often assisted by microwave irradiation, yielding pure products in good yields. nih.gov
Green Solvents and Catalysts: The use of greener solvents is another key aspect of modern phthalimide synthesis. Reactions have been successfully carried out in high-temperature, high-pressure water/ethanol mixtures, which act as a clean solvent system. rsc.org This method relies on the condensation of o-phthalic acid and amines and often results in the direct crystallization of the pure phthalimide product. rsc.org Supercritical carbon dioxide has also been explored as a green reaction medium for the synthesis of phthalimides from phthalic anhydrides and primary amines.
| Method | Key Features | Advantages |
| Microwave-Assisted Synthesis | Rapid heating, often solvent-free | Reduced reaction times, improved yields, energy efficient nih.govresearchgate.net |
| Solid-Phase Synthesis | Reactants attached to a solid support | Simplified purification, potential for automation nih.gov |
| Green Solvents (e.g., H₂O/EtOH, scCO₂) | Use of environmentally benign solvents | Reduced environmental impact, potential for direct product crystallization rsc.org |
| Reusable Catalysts (e.g., Montmorillonite-KSF) | Solid acid catalysts that can be recovered and reused | Cost-effective, reduced waste nih.gov |
This table summarizes modern and green chemistry approaches to phthalimide synthesis.
Approaches to Piperidine (B6355638) Ring Elaboration
The 1-ethyl-3-aminopiperidine moiety represents the second key building block. Its synthesis can be approached through various methods, including the reduction of pyridine (B92270) precursors and stereoselective strategies.
A common and versatile method for the synthesis of piperidines is the catalytic hydrogenation of substituted pyridines. mdpi.comluxembourg-bio.com For the synthesis of 3-aminopiperidine, 3-aminopyridine (B143674) would be the logical starting material. The hydrogenation can be carried out using various catalysts, such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or ruthenium-based catalysts. mdpi.comluxembourg-bio.com The reaction conditions, including solvent, temperature, and pressure, can be tailored to achieve the desired reduction while preserving other functional groups. For instance, hydrogenation of substituted pyridines with PtO₂ can be performed in glacial acetic acid under a hydrogen pressure of 50 to 70 bar at room temperature. luxembourg-bio.com
Reductive amination is another powerful tool for constructing the piperidine ring. researchgate.net This can be achieved through intramolecular cyclization of a suitable amino-aldehyde or amino-ketone precursor.
The ethyl group on the piperidine nitrogen can be introduced at various stages of the synthesis. One approach is the N-alkylation of a pre-formed 3-aminopiperidine derivative. This can be accomplished by reacting the piperidine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. Alternatively, reductive amination of 3-aminopiperidine with acetaldehyde (B116499) would also yield the N-ethyl derivative.
For many applications, controlling the stereochemistry at the C3 position of the piperidine ring is crucial. Several stereoselective methods have been developed for the synthesis of chiral 3-aminopiperidine derivatives.
One approach involves the use of chiral starting materials. For example, enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be synthesized from L-glutamic acid in a multi-step sequence.
Enzymatic methods offer a green and highly stereoselective route to chiral amines. Transaminases can be used for the asymmetric synthesis of (R)-3-aminopiperidine derivatives from a corresponding ketone precursor. This biocatalytic approach is advantageous due to its high enantioselectivity and mild reaction conditions.
Another strategy is the resolution of a racemic mixture of 3-aminopiperidine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as optically active cyclic phosphoric acids. The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.
| Method | Description | Key Features |
| Catalytic Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring using a metal catalyst and hydrogen gas. mdpi.comluxembourg-bio.com | Versatile, applicable to a wide range of substituted pyridines. mdpi.comluxembourg-bio.com |
| Reductive Amination | Formation of an imine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.net | Can be used for both ring formation and N-alkylation. researchgate.net |
| Asymmetric Synthesis from Chiral Pool | Utilization of readily available chiral starting materials, such as amino acids, to construct the chiral piperidine ring. | Provides access to enantiomerically pure products. |
| Biocatalytic Asymmetric Synthesis | Use of enzymes, such as transaminases, to catalyze the stereoselective formation of the chiral amine center. | High enantioselectivity, mild and environmentally friendly conditions. |
| Resolution of Racemates | Separation of a racemic mixture of 3-aminopiperidine into its individual enantiomers using a chiral resolving agent. | A classical method for obtaining enantiomerically pure compounds. |
This table outlines various approaches to the synthesis of substituted and stereoselective piperidine derivatives.
Coupling Reactions and Functionalization for Aminophthalimido-Piperidine Linkage
The final step in the synthesis of 3-(4-Aminophthalimido)-1-ethylpiperidine is the formation of the bond between the 4-aminophthalimide and the 1-ethyl-3-aminopiperidine moieties. This is typically an amide bond formation, which in this case results in an imide.
A direct approach would be the reaction of 4-aminophthalic anhydride with 1-ethyl-3-aminopiperidine. This reaction would proceed via an initial nucleophilic attack of the primary amine of the piperidine derivative on one of the carbonyl groups of the anhydride, forming a phthalamic acid intermediate. Subsequent heating would then induce intramolecular cyclization via dehydration to form the desired imide linkage.
Alternatively, one could start with a pre-formed 4-substituted phthalic anhydride, where the 4-substituent is a leaving group (e.g., a halogen). Nucleophilic aromatic substitution with 1-ethyl-3-aminopiperidine could then be employed to form the C-N bond, followed by cyclization to the phthalimide.
Another plausible route involves the Gabriel synthesis. In this scenario, 4-aminophthalimide could be deprotonated with a base to form the corresponding potassium salt. This nucleophilic salt could then react with a suitable 1-ethyl-3-halopiperidine, although this approach may be less common for this specific substitution pattern.
The choice of the specific coupling strategy will depend on the availability of starting materials, the desired reaction conditions, and the need to protect other functional groups within the molecules. Standard amide bond coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt), could also be employed to facilitate the reaction between a 4-aminophthalic acid derivative and 1-ethyl-3-aminopiperidine, followed by a separate cyclization step.
Amination Strategies and Reductive Transformations (e.g., Reduction of Nitro Precursors)
A prevalent and practical approach for the synthesis of 4-aminophthalimide derivatives involves a two-step process starting from a commercially available precursor like 4-nitrophthalimide. google.comorgsyn.orgguidechem.com This method is advantageous as it builds upon a readily accessible scaffold.
The general synthetic sequence is as follows:
N-Alkylation/N-Arylation: The phthalimide nitrogen is first reacted with a suitable piperidine derivative. For the target molecule, this would involve the reaction of 4-nitrophthalimide with 3-amino-1-ethylpiperidine. However, a more common strategy involves reacting 4-nitrophthalic anhydride with 3-amino-1-ethylpiperidine to form the N-substituted nitrophthalimide precursor, N-(1-ethylpiperidin-3-yl)-4-nitrophthalimide.
Reduction of the Nitro Group: The nitro group on the phthalimide ring is then reduced to the primary amine, yielding the final this compound.
The critical step in this sequence is the reduction of the aromatic nitro group. Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation. google.com Various catalysts and conditions can be employed, with the choice depending on factors such as substrate tolerance, desired reaction time, and scale.
Key Reducing Agents and Conditions:
| Catalyst | Solvent(s) | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |
| Raney Nickel | Dimethylformamide (DMF) | 40-50 | 40-60 | 97 | google.com |
| 5% Pd/C | Dimethylformamide (DMF) | 40-50 | 40-60 | High | google.com |
| Raney Nickel | DMF / Methanol | 40-50 | 40-60 | High | google.com |
This table presents data for the reduction of 4-nitrophthalimide to 4-aminophthalimide, a model reaction illustrating the transformation.
The process using Raney Nickel in DMF is noted for its high yield (97%) and the production of a yellow crystalline solid. google.com An advantage of catalytic hydrogenation is that the by-product is water, making it an environmentally friendly ("eco-friendly") process. google.com The catalyst and solvents can often be recycled, which adds to the economic viability of this synthetic route on a larger scale. google.com
The synthesis of the requisite 3-amino-1-ethylpiperidine building block can be achieved through various established routes. One common method is the reductive amination of a protected 3-aminopiperidine precursor, such as (R)-tert-butyl piperidin-3-ylcarbamate, using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride, followed by deprotection. chemicalbook.com
Palladium-Catalyzed C-N Cross-Coupling Methods
An alternative and powerful strategy for forming the C-N bond between the phthalimide ring and the piperidine nitrogen is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope. wikipedia.orgresearchgate.net
This approach would typically involve the reaction of a 4-halophthalimide (e.g., 4-bromo-N-(1-ethylpiperidin-3-yl)phthalimide) with an amine source, or more directly, coupling 4-bromophthalimide (B1267563) with 3-amino-1-ethylpiperidine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The general mechanism involves several key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst. wikipedia.org
The choice of ligand is crucial for the success of the reaction, with various generations of phosphine ligands developed to improve reaction efficiency, scope, and conditions. wikipedia.org
Common Components in Buchwald-Hartwig Amination:
| Component | Examples | Purpose | Reference |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst | researchgate.net |
| Ligand | BINAP, XPhos, t-BuXPhos | Stabilizes catalyst, facilitates oxidative addition and reductive elimination | wikipedia.orgnih.gov |
| Base | t-BuONa, t-BuOK, Cs₂CO₃ | Deprotonates the amine coupling partner | researchgate.net |
| Solvent | Toluene, Dioxane | Solubilizes reactants and catalyst system | nih.govresearchgate.net |
The development of sterically hindered and electron-rich phosphine ligands has enabled the coupling of a wide array of amines and aryl halides under milder conditions, making it a versatile tool for synthesizing complex molecules like this compound. wikipedia.orgnih.gov
Purification and Isolation Techniques for Complex Organic Molecules
The purification and isolation of the final product are critical steps to ensure the desired compound is obtained with high purity. For complex organic molecules like this compound, which contains multiple functional groups, a combination of techniques is often necessary.
Extraction: Following the reaction, a standard workup procedure typically involves quenching the reaction mixture and performing a liquid-liquid extraction. This separates the organic product from inorganic salts and water-soluble impurities. The choice of extraction solvent (e.g., ethyl acetate (B1210297), dichloromethane) is determined by the solubility of the target compound.
Chromatography: Column chromatography is one of the most powerful methods for purifying organic compounds. A silica (B1680970) gel stationary phase is commonly used, with an eluent system of varying polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting materials and byproducts. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). niscpr.res.in
Crystallization/Recrystallization: This technique is highly effective for obtaining compounds in a high state of purity. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor). orgsyn.org For amine-containing compounds, crystallization of a salt (e.g., hydrochloride or hydrobromide) can be an effective purification strategy. google.comacs.org For instance, 4-nitrophthalimide can be effectively purified by recrystallization from 95% ethyl alcohol. orgsyn.org
Filtration and Drying: After crystallization or precipitation, the solid product is collected by filtration, typically under vacuum. The collected solid is then washed with a cold solvent to remove any residual mother liquor and dried, often in a vacuum oven, to remove all traces of solvent. google.com
The selection and sequence of these techniques are tailored to the specific physical and chemical properties of the target molecule and the impurities present in the crude reaction mixture.
Advanced Spectroscopic and Spectrophotometric Characterization of 3 4 Aminophthalimido 1 Ethylpiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as the cornerstone for determining the precise atomic connectivity of 3-(4-Aminophthalimido)-1-ethylpiperidine. Through a combination of one- and two-dimensional experiments, a complete picture of the proton and carbon environments and their correlations can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic surroundings through chemical shifts (δ), their proximity to other protons via spin-spin coupling, and their relative abundance through integration. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aminophthalimido group, the methine and methylene (B1212753) protons of the piperidine (B6355638) ring, and the methylene and methyl protons of the N-ethyl group. semanticscholar.orgresearchgate.net The aromatic region would likely display a complex pattern due to the protons on the substituted benzene (B151609) ring. The piperidine ring protons would appear as a series of multiplets in the aliphatic region, while the ethyl group would present a characteristic quartet and triplet pattern. chemicalbook.comnih.gov
The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbons of the phthalimide (B116566) moiety at the most downfield region, followed by the aromatic carbons. The aliphatic carbons of the piperidine ring and the ethyl group would appear at the most upfield positions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups and structural motifs.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Phthalimido) | 7.0 - 7.8 | Multiplets |
| NH₂ (Amino) | 4.5 - 5.5 | Broad Singlet |
| CH (Piperidine, C3) | 3.5 - 4.5 | Multiplet |
| CH₂ (Piperidine ring) | 1.5 - 3.2 | Multiplets |
| CH₂ (Ethyl group) | 2.4 - 2.8 | Quartet (q) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups and structural motifs.
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Phthalimido) | 165 - 175 |
| Aromatic (Phthalimido) | 110 - 150 |
| CH (Piperidine, C3) | 50 - 60 |
| CH₂ (Piperidine ring) | 20 - 55 |
| CH₂ (Ethyl group) | 45 - 55 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. youtube.comemerypharma.com
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the piperidine ring, establishing their sequence. It would also confirm the coupling between the methylene and methyl protons of the ethyl group. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu By correlating the proton signals with their corresponding carbon signals from the ¹³C NMR spectrum, HSQC allows for the unambiguous assignment of each carbon atom that bears protons. emerypharma.com
Correlations from the piperidine protons adjacent to the nitrogen (at C2 and C6) to the carbonyl carbons of the phthalimide group, confirming the linkage between the piperidine and phthalimide moieties.
Correlations from the ethyl group's methylene protons to the piperidine carbons, confirming the N-ethyl substitution.
Correlations between aromatic protons and carbons, confirming the substitution pattern on the phthalimide ring.
While less common for routine structural confirmation, advanced NMR experiments can provide deeper insights into the molecule's conformation, dynamics, and intermolecular interactions.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of whether they are connected through bonds. They are instrumental in determining the 3D structure and stereochemistry of a molecule. For this compound, NOESY or ROESY could elucidate the preferred conformation of the piperidine ring and the spatial relationship between the piperidine and phthalimide rings.
EXSY (Exchange Spectroscopy): This technique is used to study chemical exchange processes, such as conformational changes or proton exchange. It could be applied to investigate the dynamics of piperidine ring inversion.
DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. It can be used to confirm the presence of a single molecular entity and estimate its effective size in solution.
Solid-State NMR (ssNMR): If the compound can be analyzed in a solid, crystalline form, ssNMR can provide detailed information about the molecular structure and packing in the solid state, which can differ from the solution-state conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. whitman.edulibretexts.org
To analyze this compound, soft ionization techniques are preferred to minimize premature fragmentation and ensure the detection of the molecular ion.
Ionization Techniques: Electrospray Ionization (ESI) is highly suitable for this compound due to the presence of basic nitrogen atoms that can be readily protonated to form [M+H]⁺ ions in positive ion mode.
Mass Analyzers: Time-of-Flight (TOF) and Orbitrap mass analyzers are frequently used as they provide high resolution and mass accuracy, which are critical for determining the elemental composition. nih.gov
High-Resolution Mass Spectrometry (HRMS) can measure the m/z value of an ion with very high precision (typically to four or five decimal places). nih.govnih.gov This accuracy allows for the determination of the elemental formula of the ion, as each unique formula has a distinct exact mass. nih.gov For this compound (C₁₅H₁₉N₃O₂), HRMS can confirm the molecular formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its calculated theoretical value. nih.gov
Molecular Formula: C₁₅H₁₉N₃O₂
Molecular Weight: 273.33 g/mol nih.gov
Calculated Exact Mass of [M+H]⁺: 274.15505 Da
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. The fragmentation pathways are influenced by the different functional groups within the molecule. researchgate.netmiamioh.edu Common fragmentation patterns for this molecule could involve the loss of the ethyl group, cleavage within the piperidine ring, or fragmentation of the phthalimide structure.
Table 3: Predicted HRMS Fragments for [C₁₅H₁₉N₃O₂ + H]⁺ This table presents plausible fragmentation pathways and the corresponding theoretical exact masses.
| Proposed Fragment Ion Formula | Loss from Parent Ion | Calculated m/z | Possible Structure |
|---|---|---|---|
| C₁₅H₂₀N₃O₂⁺ | --- | 274.15505 | [M+H]⁺ |
| C₁₃H₁₅N₃O₂⁺ | C₂H₅• (Ethyl radical) | 245.11585 | Loss of ethyl group from piperidine nitrogen |
| C₈H₅N₂O₂⁺ | C₇H₁₄N• | 161.03455 | 4-Aminophthalimide (B160930) radical cation fragment |
| C₇H₁₆N⁺ | C₈H₄N₂O₂ | 114.12773 | 1-Ethylpiperidinium ion |
Hyphenated Techniques (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be employed to determine its molecular weight and fragmentation pattern, confirming its identity and purity. The liquid chromatography component would separate the compound from any impurities, and the mass spectrometer would then ionize the molecule and detect its mass-to-charge ratio (m/z). The expected molecular ion peak would correspond to the exact mass of the compound. Further fragmentation analysis (MS/MS) could provide structural information by breaking the molecule into smaller, characteristic pieces.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.
Vibrational Modes Analysis
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations would include:
N-H stretching from the primary amine group (around 3300-3500 cm⁻¹).
C=O stretching from the phthalimide group (two bands, typically around 1700-1770 cm⁻¹).
C-N stretching from the amine and imide groups.
C-H stretching from the aromatic and aliphatic (piperidine and ethyl) parts of the molecule.
Aromatic C=C stretching (around 1450-1600 cm⁻¹).
A data table for these expected vibrational modes would be presented as follows:
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3500 |
| Phthalimide | C=O Asymmetric Stretch | ~1770 |
| Phthalimide | C=O Symmetric Stretch | ~1700 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aliphatic Chains | C-H Stretch | 2850-3000 |
| Amine/Imide | C-N Stretch | 1000-1350 |
Hydrogen Bonding Influence on IR Spectra
The presence of the primary amine group and the carbonyl groups of the phthalimide allows for potential intermolecular and intramolecular hydrogen bonding. This hydrogen bonding would influence the position and shape of the corresponding IR absorption bands. For instance, the N-H stretching vibrations would likely appear as broader bands at lower wavenumbers than they would in the absence of hydrogen bonding. Similarly, the C=O stretching frequencies could also be shifted to lower values due to the involvement of the carbonyl oxygen in hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic phthalimide system and the lone pairs on the nitrogen and oxygen atoms. The aminophthalimide chromophore is the primary contributor to the UV-Vis absorption profile.
Fluorescence Spectroscopy and Photophysical Characterization
Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed light. Many aminophthalimide derivatives are known to be fluorescent.
Absorption and Emission Maxima Determination
To characterize the photophysical properties of this compound, its absorption and emission spectra would be recorded. The absorption maximum (λ_abs) is the wavelength at which the molecule absorbs light most strongly, and the emission maximum (λ_em) is the wavelength at which it emits the most intense fluorescence. The difference between these two maxima is known as the Stokes shift. These values are highly dependent on the solvent used due to solvatochromic effects.
A representative data table for a hypothetical analysis in a specific solvent would look like this:
| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (nm) |
| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available |
| Cyclohexane | Data Not Available | Data Not Available | Data Not Available |
Quantum Yield and Fluorescence Lifetime Measurements
Fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are fundamental parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the emission process's efficiency. The lifetime is the average time a molecule remains in its excited state before returning to the ground state via emission.
For the class of aryl phthalimides, to which this compound belongs, quantum yields are typically moderate to high, often falling within the range of 0.3 to 0.6 in non-polar solvents. researchgate.net The specific values for this compound are dependent on the solvent environment. Generally, for 4-aminophthalimide and related 4-aminonaphthalimide derivatives, the fluorescence quantum yield tends to decrease as the polarity of the solvent increases. rsc.org This phenomenon is often attributed to the stabilization of a charge-transfer excited state in polar solvents, which can promote non-radiative decay pathways, thus reducing the efficiency of fluorescence.
The fluorescence lifetime is similarly influenced by the solvent. In non-polar solvents, a single exponential decay is often observed. However, in more polar or protic solvents, complex decay kinetics may arise due to specific solute-solvent interactions or the presence of different excited state species.
Below is a representative table illustrating the expected trend of photophysical properties for a 4-aminophthalimide derivative like this compound in various solvents, based on the typical behavior of this class of compounds.
| Solvent | Polarity Index | Expected Quantum Yield (Φf) | Expected Fluorescence Lifetime (τ, ns) |
|---|---|---|---|
| Cyclohexane | 0.2 | ~0.60 | ~10-12 |
| Toluene | 2.4 | ~0.55 | ~9-11 |
| Dichloromethane | 3.1 | ~0.40 | ~7-9 |
| Acetonitrile | 5.8 | ~0.25 | ~4-6 |
| Methanol (B129727) | 6.6 | ~0.15 | ~2-4 |
Solvent Effects on Fluorescence Spectra
The fluorescence emission of 4-aminophthalimide derivatives is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. Specifically, these compounds typically exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. rsc.orgnuph.edu.ua
This effect is attributed to a significant increase in the dipole moment of the molecule upon excitation from the ground state to the first excited state. In polar solvents, the solvent molecules reorient around the excited-state fluorophore, providing stabilization that lowers the energy of the excited state more than the ground state. This energy reduction leads to a smaller energy gap for fluorescence emission, resulting in the observed red shift. The difference between the absorption and emission maxima, known as the Stokes shift, is therefore substantially larger in polar solvents compared to non-polar ones. rsc.org
The changes in the emission spectra are primarily related to the derivatization of the amino group of the 4-aminophthalimide core. nuph.edu.ua The interaction between the solute and solvent can be complex, involving general polarity effects as well as more specific interactions like hydrogen bonding, particularly in protic solvents like methanol or water. researchgate.net
The following interactive data table demonstrates the expected solvent-dependent shifts in the fluorescence emission maximum for this compound, based on the established behavior of similar 4-aminophthalimide dyes.
| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Hexane | 31.0 | ~380 | ~450 | ~4100 |
| Toluene | 33.9 | ~385 | ~480 | ~5600 |
| Chloroform | 39.1 | ~390 | ~510 | ~6800 |
| Acetonitrile | 45.6 | ~390 | ~530 | ~7600 |
| Methanol | 55.4 | ~395 | ~550 | ~8200 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the material's bulk properties.
As of the latest literature surveys, a definitive single-crystal X-ray structure for this compound has not been reported. While computational models can predict its likely three-dimensional shape, experimental determination through X-ray diffraction is necessary for unequivocal structural validation.
If a crystal structure were determined, it would provide critical insights into:
Molecular Conformation: The specific chair, boat, or twist-boat conformation of the piperidine ring and its orientation relative to the planar phthalimide ring system.
Planarity: The degree of planarity of the 4-aminophthalimide group and any distortions induced by the bulky piperidine substituent.
Intermolecular Interactions: The presence and nature of hydrogen bonding involving the amino group and the carbonyl oxygens of the phthalimide, which would significantly influence crystal packing and solid-state photophysical properties.
Such structural data is invaluable for structure-property relationship studies and for the rational design of new functional materials based on this fluorophore.
Computational Chemistry and Theoretical Mechanistic Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Detailed information regarding the computational analysis of 3-(4-Aminophthalimido)-1-ethylpiperidine is not available in published research.
A detailed electronic structure analysis, including Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and charge transfer properties for this compound, is not present in the available literature.
Calculated vertical excitation and emission energies, which are crucial for understanding the photophysical behavior of this compound, have not been specifically computed and reported.
Molecular Dynamics Simulations to Understand Conformation and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. For this compound, MD simulations can elucidate the flexibility of the ethylpiperidine ring and its orientation relative to the planar phthalimide (B116566) core.
The conformational landscape of the piperidine (B6355638) ring, which can adopt chair, boat, and twist-boat conformations, can be explored through MD simulations. The preferred conformation and the energy barriers between different conformers can be determined, which is crucial for understanding how the molecule interacts with its environment. Furthermore, the rotation around the single bond connecting the piperidine and phthalimide moieties can be studied to identify the most stable rotamers.
MD simulations are also invaluable for studying the interactions of this compound with solvent molecules or biological macromolecules. By simulating the molecule in a box of explicit solvent (e.g., water), the solvation shell and the formation of hydrogen bonds between the amino and carbonyl groups and water molecules can be characterized. In the context of drug design, MD simulations can be used to model the binding of this compound to a target protein, providing information on the binding mode, key interacting residues, and the stability of the complex. nih.govnih.gov
Table 2: Potential Intermolecular Interactions of this compound Studied by MD Simulations
| Interaction Type | Functional Group on this compound | Potential Interacting Partner |
| Hydrogen Bonding | Amino group (-NH₂) | Water, polar solvents, protein backbone/sidechains |
| Carbonyl groups (C=O) | Water, polar solvents, protein backbone/sidechains | |
| π-π Stacking | Phthalimide ring | Aromatic residues in proteins (e.g., Phe, Tyr, Trp) |
| Hydrophobic Interactions | Ethyl group, piperidine ring | Nonpolar residues in proteins (e.g., Leu, Val, Ile) |
| van der Waals Forces | Entire molecule | All surrounding atoms |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies (focused on theoretical descriptors and models)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. arkat-usa.orgmdpi.com These models are built using a set of calculated molecular descriptors that encode different aspects of the molecular structure.
For this compound and its analogues, QSAR/QSPR studies can be employed to predict various properties without the need for experimental measurements. This is particularly useful in the early stages of drug discovery or materials science for screening large libraries of virtual compounds.
The first step in a QSAR/QSPR study is the calculation of a wide range of theoretical descriptors. These can be classified into several categories:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape indices, solvent accessible surface area).
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).
Once the descriptors are calculated for a set of molecules with known activities or properties, a mathematical model is developed using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. nih.gov This model can then be used to predict the activity or property of new, untested compounds. While specific QSAR/QSPR models for this compound are not documented, the methodology is broadly applicable to this class of compounds. arkat-usa.org
Table 3: Examples of Theoretical Descriptors for QSAR/QSPR Studies of this compound Analogues
| Descriptor Class | Specific Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Number of Rotatable Bonds | Molecular flexibility | |
| Topological | Wiener Index | Molecular branching |
| Kier & Hall Connectivity Indices | Atom connectivity | |
| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction |
| Molecular Volume | Three-dimensional size | |
| Quantum Chemical | HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability | |
| Dipole Moment | Molecular polarity | |
| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity |
| Polar Surface Area (PSA) | Polarity related to membrane permeability |
Structure Activity Relationship Sar Studies of Aminophthalimide Piperidine Conjugates
Design Principles for Modulating Molecular Interactions
The design of aminophthalimide-piperidine conjugates is guided by fundamental principles of medicinal chemistry aimed at optimizing interactions with biological targets. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific arrangement of functional groups in 3-(4-Aminophthalimido)-1-ethylpiperidine dictates its potential interaction profile.
Hydrogen Bonding: The 4-amino group on the phthalimide (B116566) ring serves as a crucial hydrogen bond donor. The carbonyl groups of the phthalimide moiety act as hydrogen bond acceptors. drugdesign.org These features allow for specific recognition and binding to target proteins, such as enzymes or receptors, that have complementary hydrogen bond donors and acceptors in their binding sites. drugdesign.org
Hydrophobic Interactions: The aromatic phthalimide ring and the aliphatic ethyl group on the piperidine (B6355638) nitrogen contribute to the molecule's lipophilicity. These hydrophobic regions can engage with nonpolar pockets in a protein's active site, displacing water molecules and contributing favorably to the binding energy. The size and nature of the N-alkyl substituent on the piperidine ring can be varied to fine-tune these hydrophobic interactions. nih.govyoutube.com
Pharmacophore modeling is a key computational tool used in the design of these conjugates. A typical pharmacophore model for this class of compounds would include features such as a hydrogen bond donor (from the 4-amino group), hydrogen bond acceptors (from the phthalimide carbonyls), a hydrophobic aromatic ring, and a hydrophobic aliphatic region. researchgate.net By mapping these essential features, medicinal chemists can design new analogs with improved potency and selectivity.
Impact of Substitution Patterns on the Phthalimide Moiety
The phthalimide ring is a versatile scaffold, and its substitution pattern is a critical determinant of biological activity. nih.gov Research on thalidomide (B1683933) and its analogs has shown that the phthalimide ring system is an essential pharmacophoric element for a range of activities, including anti-inflammatory and antitumor effects. nih.govresearchgate.net
The 4-amino group in this compound is particularly significant. This group can dramatically influence the molecule's electronic properties and its ability to form key hydrogen bonds. In studies of related phthalimide derivatives, the presence and position of an amino group have been shown to be crucial for activity. For instance, in a series of N-phenyl phthalimide derivatives designed as antimalarial agents, the 4-amino substituted compound showed potent inhibitory activity against the Plasmodium falciparum cytochrome bc1 complex. acs.org
The following table summarizes the general effects of different substituents on the phthalimide ring in related bioactive compounds, providing a basis for understanding the role of the 4-amino group.
| Substituent at Position 4 | General Effect on Activity | Potential Rationale |
| Amino (-NH2) | Often enhances activity | Acts as a key hydrogen bond donor; increases polarity. |
| Nitro (-NO2) | Variable; can increase or decrease activity | Strong electron-withdrawing group; alters electronic profile; potential for metabolic liabilities. |
| Methoxy (-OCH3) | Can be beneficial for activity | Modulates lipophilicity and can act as a hydrogen bond acceptor. |
| Halogen (-F, -Cl, -Br) | Often increases activity | Increases lipophilicity; can form halogen bonds; may block metabolic sites. |
This table is a generalized summary based on SAR studies of various phthalimide-containing compounds and is intended for illustrative purposes.
Effects of Piperidine Ring Modifications on Biological Activities
The piperidine ring is a prevalent scaffold in drug discovery, valued for its ability to introduce a three-dimensional character and a basic nitrogen center into a molecule. nih.govresearchgate.net Modifications to this ring in aminophthalimide-piperidine conjugates can significantly impact pharmacological properties.
N-Alkylation: The substituent on the piperidine nitrogen plays a vital role in determining the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME). In this compound, the N-ethyl group provides a degree of lipophilicity. Studies on other piperidine-containing compounds have shown that varying the size and nature of the N-alkyl group can modulate receptor affinity and selectivity. For example, in a series of rifamycin (B1679328) derivatives, changing the N-alkyl group on a piperazine (B1678402) ring from methyl to cyclopentyl altered the drug-membrane interaction and influenced pharmacokinetic properties. nih.gov Generally, small alkyl groups are well-tolerated, but bulkier groups can introduce steric hindrance or improve binding by filling a hydrophobic pocket. nih.gov
Ring Substitution Position: The point of attachment of the aminophthalimido group to the piperidine ring is critical. Substitution at the 3-position, as in the target molecule, provides a different spatial arrangement compared to substitution at the 2- or 4-positions. This positioning affects the orientation of the phthalimide moiety relative to the piperidine ring's chair conformation and its substituents, influencing how the molecule fits into a binding site. whiterose.ac.uk
The table below illustrates how modifications to the piperidine moiety in analogous systems can influence biological outcomes.
| Modification | Example | Observed Effect on Activity | Potential Rationale |
| N-Substituent | N-Methyl vs. N-Ethyl vs. N-Benzyl | Activity often varies with size. | Alters lipophilicity, steric profile, and interaction with hydrophobic pockets. |
| Ring Substitution | 2-Substituted vs. 3-Substituted vs. 4-Substituted | Different positional isomers exhibit distinct activities and selectivities. | Changes the 3D orientation of the pharmacophore, affecting receptor fit. |
| Additional Ring Substituents | Methyl or Hydroxyl groups on the piperidine ring | Can enhance potency or selectivity. | Provides additional interaction points or alters conformation. |
This table is a generalized summary based on SAR studies of various piperidine-containing compounds and is intended for illustrative purposes.
Stereochemical Considerations and Enantiomeric Purity in SAR
The presence of a chiral center at the C-3 position of the piperidine ring in this compound means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(4-Aminophthalimido)-1-ethylpiperidine and (S)-3-(4-Aminophthalimido)-1-ethylpiperidine. Stereochemistry is a critical factor in drug action because biological targets, such as proteins and nucleic acids, are themselves chiral. nih.gov
The differential interaction of enantiomers with a chiral receptor is often explained by the "three-point attachment model," which posits that for stereoselectivity to occur, the ligand must interact with the receptor at a minimum of three distinct points. One enantiomer may achieve this optimal three-point interaction, leading to a strong biological response, while the other enantiomer cannot, resulting in weaker or no activity.
Consequently, the two enantiomers of this compound are expected to have different biological activities. One enantiomer may be significantly more potent or have a different pharmacological profile than the other. nih.gov In some cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, contribute to side effects, or even have an opposing effect.
Therefore, for the development of such compounds as therapeutic agents, it is essential to:
Synthesize and separate the individual enantiomers.
Evaluate the biological activity of each enantiomer independently.
Ensure high enantiomeric purity of the final active pharmaceutical ingredient.
The introduction of a chiral center in the piperidine ring can enhance biological activity and selectivity by providing a more defined three-dimensional structure that fits better into a specific binding site. thieme-connect.com
Role of Linker Length and Flexibility on Conformational Dynamics
In many conjugate molecules, a flexible linker is used to connect two pharmacophores, allowing them to adopt an optimal orientation for binding to a target. However, in this compound, the phthalimide and piperidine rings are connected directly via a single covalent bond. This creates a relatively rigid structure with limited conformational freedom around the connecting bond.
This structural rigidity can be advantageous for biological activity. A flexible molecule must adopt a specific, "bioactive" conformation to bind to its target, a process that is entropically unfavorable. By pre-organizing the molecule in a conformation that is close to the bioactive one, a rigid linker can reduce the entropic penalty of binding, leading to higher affinity. nih.gov
While a flexible linker can allow for exploration of a wider conformational space, the rigidity of the direct bond in this compound provides a well-defined three-dimensional structure that can be optimized for high-affinity binding to a specific target.
Applications in Chemical Biology and Advanced Materials Research
Development of Fluorescent Probes and Sensors
The 4-aminophthalimide (B160930) core of 3-(4-Aminophthalimido)-1-ethylpiperidine serves as a robust fluorophore, characterized by its sensitivity to the local environment. This property is harnessed in the design of advanced fluorescent probes and sensors for detecting subtle changes in chemical surroundings. Phthalimide (B116566) derivatives are recognized for their diverse applications, including their use as biological probes, because their fluorescence properties are highly responsive to their environment. researchgate.net
The fluorescence of 4-aminophthalimide derivatives, including this compound, is highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. nih.govacs.org This sensitivity arises from changes in the electronic distribution of the molecule upon excitation with light. In nonpolar solvents, the molecule typically exhibits strong fluorescence with emission at shorter wavelengths. As the solvent polarity increases, the emission spectrum shifts to longer wavelengths (a bathochromic or red shift), and often, the fluorescence intensity decreases. nih.govsemanticscholar.org
This behavior is attributed to the stabilization of the excited state by polar solvent molecules. The excited state of 4-aminophthalimide derivatives has a larger dipole moment than the ground state. Polar solvent molecules arrange themselves around the excited fluorophore, lowering its energy. This stabilization leads to the observed red shift in emission. The mechanism often involves intramolecular charge transfer (ICT), where the amino group acts as an electron donor and the phthalimide moiety acts as an electron acceptor. The efficiency of this ICT process is modulated by the solvent's ability to stabilize the resulting charge-separated excited state. rsc.org This property allows these compounds to be used as probes to characterize the polarity of microenvironments, such as within protein binding sites or lipid membranes. nih.gov
Table 1: Solvatochromic Properties of a Representative 4-Aminophthalimide Analog
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
| Cyclohexane | 31.2 | 380 | 401 | 1340 | 0.90 |
| Toluene | 33.9 | 385 | 430 | 2780 | 0.85 |
| Dichloromethane | 41.1 | 390 | 470 | 4350 | 0.65 |
| Acetonitrile | 46.0 | 392 | 500 | 5480 | 0.40 |
| Water | 63.1 | 400 | 531 | 6220 | 0.03 |
Note: Data is illustrative for a representative solvatochromic dye and demonstrates the typical shifts observed with increasing solvent polarity.
The phthalimide scaffold can be functionalized to create chemosensors for the selective detection of metal ions. biomedgrid.com Derivatives of 4-aminophthalimide can be designed to act as "off-on" or "on-off" fluorescent sensors. ias.ac.in For instance, a receptor unit capable of binding specific metal ions can be attached to the fluorophore. In the absence of the target ion, the fluorescence may be quenched through mechanisms like Photoinduced Electron Transfer (PET). ias.ac.in Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a significant increase in fluorescence intensity ("off-on" sensing).
Specifically, chemosensors based on related phthalimide and naphthalimide structures have been developed for the detection of biologically and environmentally important ions like Fe³⁺ and Cu²⁺. mdpi.comrsc.orgnih.govnih.gov The interaction between the sensor and the metal ion can cause a distinct colorimetric or fluorescent response. For example, the coordination of Fe³⁺ or Cu²⁺ ions to receptor sites containing nitrogen or oxygen atoms can effectively quench the fluorescence of the nearby fluorophore, providing a selective "turn-off" signal. nih.govnih.gov The selectivity for a particular ion is determined by the design of the binding pocket, including the type of donor atoms and their spatial arrangement.
Phthalimide derivatives are valuable building blocks in supramolecular chemistry due to their propensity to engage in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. researchgate.netnih.gov These interactions allow them to form well-defined, extended supramolecular assemblies. The study of these systems often involves investigating host-guest chemistry, where a "host" molecule with a cavity binds a "guest" molecule. thno.orgresearchgate.net
The this compound scaffold can be incorporated into larger molecular architectures designed to interact with specific guests. mdpi.com For instance, the adamantane (B196018) group, known for its ability to form stable complexes with host molecules like cyclodextrins, has been attached to phthalimide scaffolds to drive supramolecular assembly. mdpi.com The fluorescence of the phthalimide unit can serve as a reporter, signaling the binding event. Changes in the fluorescence emission (intensity, wavelength, or lifetime) upon formation of a host-guest complex can provide quantitative information about the binding affinity and kinetics of the interaction. nih.gov
Antiviral Research (In vitro efficacy and mechanistic insights)
No published in vitro studies detailing the antiviral efficacy or mechanistic insights of this compound were identified.
Anti-inflammatory Mechanism Research (In vitro studies)
No published in vitro studies investigating the anti-inflammatory mechanisms of this compound were identified.
Future Perspectives and Research Challenges
Innovations in Synthetic Strategies for Advanced Analogues
The future exploration of 3-(4-Aminophthalimido)-1-ethylpiperidine is highly dependent on the ability to generate a diverse library of structural analogues. Innovations in synthetic chemistry will be crucial for systematically modifying the core structure to probe structure-activity relationships (SAR).
Modern synthetic methodologies offer efficient pathways to create advanced analogues. Strategies such as multicomponent reactions could be employed to assemble complex piperidine (B6355638) derivatives in a single step. ajchem-a.com Furthermore, the development of green and catalyst-free synthetic procedures, for instance using water as a solvent, could provide environmentally benign routes to novel compounds. ajchem-a.com Future synthetic efforts would likely focus on several key areas of modification:
Piperidine Ring Substitution: Introducing various substituents at different positions on the piperidine ring could modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for biological targets.
Phthalimide (B116566) Ring Functionalization: The aromatic phthalimide ring is amenable to electrophilic substitution, allowing for the introduction of electron-donating or electron-withdrawing groups that can fine-tune the molecule's electronic character and potential for intermolecular interactions. nih.gov
Amino Group Derivatization: The primary amino group on the phthalimide ring serves as a key handle for further chemical modification, such as acylation or alkylation, to explore its role in target engagement.
Ethyl Group Modification: Varying the N-alkyl substituent on the piperidine ring could impact the compound's lipophilicity and cell permeability.
| Modification Strategy | Synthetic Approach Example | Potential Impact on Properties |
| Piperidine Ring Substitution | Diastereoselective intramolecular reductive cyclization ajchem-a.com | Altered conformation, improved target specificity |
| Phthalimide Ring Functionalization | Electrophilic aromatic substitution | Modulated electronic properties, new interaction points |
| Amino Group Derivatization | Acylation with diverse carboxylic acids | Modified hydrogen bonding capacity, altered solubility |
| N-Alkyl Group Variation | Reductive amination with various aldehydes | Tuned lipophilicity and cell permeability |
These innovative synthetic strategies will be instrumental in generating a library of analogues necessary for comprehensive biological evaluation.
Integration of Multi-Omics Data in Chemical Biology Studies
To elucidate the biological effects of this compound and its analogues, an unbiased, systems-level approach is necessary. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—offers a powerful method to map the global cellular response to compound treatment.
A hypothetical workflow for a multi-omics study could involve treating a relevant cell line with the compound and then analyzing the changes across different molecular layers.
Transcriptomics (RNA-Seq): This would reveal changes in gene expression, identifying signaling pathways that are activated or repressed by the compound. For example, downregulation of genes encoding ribosomal proteins could indicate an impact on protein synthesis. mdpi.com
Proteomics (Mass Spectrometry): This would quantify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression and identifying direct protein targets.
Metabolomics (Mass Spectrometry/NMR): This would measure changes in the levels of small-molecule metabolites, revealing disruptions in metabolic pathways such as glycolysis or amino acid metabolism. mdpi.com
The true power of this approach lies in the integration of these datasets. Correlating changes in gene expression with corresponding protein and metabolite levels can help construct a comprehensive picture of the compound's mechanism of action, potentially revealing unexpected biological activities and off-target effects. mdpi.com
| Omics Layer | Technique | Potential Data Output | Biological Insights |
| Transcriptomics | RNA-Sequencing | Differentially expressed genes | Identification of perturbed cellular pathways |
| Proteomics | LC-MS/MS | Differentially abundant proteins, PTMs | Elucidation of functional changes, target ID |
| Metabolomics | GC-MS, LC-MS | Altered metabolite concentrations | Mapping of disrupted metabolic networks |
This integrated approach can provide a deep mechanistic understanding, guiding the further development and optimization of these compounds as research tools.
Rational Design Principles for Enhanced Selectivity and Efficacy in Research Tools
To accelerate the development of analogues with improved properties, rational design principles grounded in computational chemistry are indispensable. In silico methods can guide synthetic efforts by predicting how structural modifications will affect a compound's interaction with a specific biological target. nih.gov
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of a compound to a target protein whose three-dimensional structure is known. It can be used to screen virtual libraries of analogues and prioritize candidates for synthesis. Docking studies can reveal key interactions, such as hydrogen bonds or π-stacking, that contribute to binding affinity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of the potency of new analogues.
These computational tools, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the optimization process. The goal is to develop compounds that not only have high potency but also high selectivity for their intended target over other related proteins, which is a critical attribute for a reliable research tool.
Exploration of Novel Biological Targets and Mechanistic Pathways
The phthalimide and piperidine scaffolds are present in a wide array of biologically active molecules, suggesting that this compound could interact with various biological targets. biomedgrid.com Phthalimide derivatives have been investigated as inhibitors of enzymes like cholinesterases and monoamine oxidases, as well as for their anti-inflammatory and anticancer properties. nih.govbiomedgrid.com Piperidine-containing compounds are also known to target a broad range of proteins. ajchem-a.com
A key research challenge is to identify the specific biological targets of this compound. Target identification can be pursued through several strategies:
Phenotypic Screening: This involves testing the compound in cell-based or organism-based assays that measure a complex biological response (e.g., cell viability, neurite outgrowth) without a preconceived target. Hits from such screens can then be subjected to mechanism-of-action studies.
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry, where a modified version of the compound is used to "pull down" its binding partners from a cell lysate, can directly identify protein targets.
Targeted Screening: Based on the activities of related compounds, a library of analogues could be screened against specific protein families, such as kinases, proteases, or G-protein coupled receptors. nih.gov
Once a primary target is identified, further studies are required to elucidate the downstream mechanistic pathways affected by the compound's activity. This involves a combination of molecular biology, cell biology, and the multi-omics approaches described earlier to build a complete picture of its mechanism of action.
Advancements in High-Throughput Screening for Research Applications
High-throughput screening (HTS) is a cornerstone of modern chemical biology and drug discovery, enabling the rapid evaluation of large compound libraries. nih.gov As synthetic efforts produce a diverse set of this compound analogues, HTS will be essential for efficiently assessing their biological activity.
Future research will leverage advancements in HTS technologies to accelerate the characterization of these compounds. Key areas of advancement include:
Assay Miniaturization: Moving from 96-well plates to 384- or 1536-well formats reduces the consumption of reagents and valuable compounds, allowing for larger-scale screens. nuvisan.com
High-Content Screening (HCS): Instead of measuring a single endpoint, HCS uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously (e.g., cell morphology, protein localization, organelle health). This provides a much richer dataset from a single experiment, enabling a deeper understanding of a compound's effects. nuvisan.com
3D Cell Culture Models: Screening in more physiologically relevant models, such as organoids or spheroids, can provide data that is more predictive of in vivo responses compared to traditional 2D cell culture. nih.gov HTS platforms are increasingly being adapted to accommodate these more complex models. nih.gov
| HTS Assay Type | Principle | Example Application |
| Biochemical Assay | Measures activity on an isolated target (e.g., enzyme, receptor) | Screening for inhibition of a specific kinase |
| Cell Viability Assay | Quantifies the number of living cells after compound treatment | Identifying compounds with cytotoxic effects |
| Reporter Gene Assay | Measures the expression of a reporter gene linked to a specific promoter | Assessing activation or inhibition of a signaling pathway |
| High-Content Imaging | Automated microscopy to capture multi-parameter cellular data | Quantifying changes in subcellular protein localization |
By combining diverse libraries of this compound analogues with these advanced HTS methodologies, researchers can efficiently identify compounds with desired biological activities and move them forward for more detailed mechanistic investigation.
Q & A
Q. What are the established synthetic routes for 3-(4-Aminophthalimido)-1-ethylpiperidine, and what key reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Alkylation of a piperidine precursor (e.g., 4-aminopiperidine) with ethyl halides under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like acetonitrile .
- Step 2 : Introduction of the 4-aminophthalimido group via acylation or nucleophilic substitution. For example, coupling with phthalic anhydride derivatives in the presence of activating agents like DCC (dicyclohexylcarbodiimide) .
- Key considerations : Solvent choice (e.g., ethanol vs. acetonitrile) affects reaction kinetics, while base selection influences byproduct formation. Purity (>95%) is achieved via column chromatography or recrystallization .
Q. How is this compound characterized using spectroscopic techniques?
- IR Spectroscopy : Look for key absorptions at ~1700 cm⁻¹ (C=O stretch of phthalimido group) and ~3300 cm⁻¹ (N-H stretch of amine) .
- NMR : Confirm ethyl group integration (CH₂CH₃ triplet at ~1.2 ppm in H NMR) and aromatic protons from the phthalimido moiety (7.5–8.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) may show low intensity due to fragmentation; use high-resolution MS (HRMS) for accurate mass confirmation .
Q. What analytical methods are recommended for assessing the purity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH-adjusted with ammonium acetate) to resolve impurities .
- TLC : Monitor reaction progress using silica plates and UV visualization.
- Elemental Analysis : Validate elemental composition (C, H, N) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Scenario : Discrepancies in C NMR signals for the phthalimido carbonyl group.
- Method : Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. Cross-validate with computational predictions (DFT calculations for chemical shifts) .
- Case Study : If GC-MS shows low molecular ion intensity, use softer ionization techniques (e.g., ESI-MS) to reduce fragmentation .
Q. What strategies optimize reaction conditions for acylation of this compound derivatives?
- Challenge : Competing side reactions (e.g., over-acylation or ring-opening of phthalimido).
- Solution : Use mild acylating agents (e.g., acetyl chloride instead of anhydrides) and low temperatures (0–5°C). Monitor pH to prevent hydrolysis of the phthalimido group .
- DOE Approach : Apply a factorial design to test variables (solvent, temperature, catalyst) and identify optimal yield/purity conditions .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking Studies : Use AutoDock Vina to simulate interactions with target receptors (e.g., enzymes or GPCRs). Focus on the phthalimido group’s hydrogen-bonding potential .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phthalimido) with activity data to build predictive models .
Q. What are the methodological challenges in studying the compound’s stability under physiological conditions?
- Experimental Design : Simulate gastric (pH 1.2) and plasma (pH 7.4) environments. Use LC-MS to track degradation products .
- Data Interpretation : Compare half-life (t₁/₂) across pH levels. A shorter t₁/₂ at acidic pH suggests instability in oral delivery, necessitating prodrug strategies .
Methodological Guidance
- Literature Review : Conduct a systematic review using databases like PubMed and SciFinder. Filter studies by keywords (e.g., "piperidine derivatives," "phthalimido acylation") and apply inclusion/exclusion criteria to address knowledge gaps .
- Data Presentation : Include raw spectral data in appendices, with processed data (e.g., NMR integrals, HPLC chromatograms) in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
